molecular formula C34H36N6O6 B1142987 5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE CAS No. 172361-60-3

5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE

Cat. No. B1142987
M. Wt: 624.69
InChI Key:
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Description

Synthesis Analysis

The synthesis involves protecting the guanosine molecule with specific groups to make it stable and reactive for further modifications. Roelen et al. (1991) detailed the solid-phase synthesis incorporating modified bases like 7-hydro-8-oxo-2'-deoxyguanosine, using 5'-(4,4'-dimethoxytrityl) protected derivatives for oligodeoxyribonucleotide assembly. This process highlights the complexity and precision required in synthesizing such modified nucleosides (Roelen et al., 1991).

Molecular Structure Analysis

The molecular structure of 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine is designed to facilitate specific chemical reactions. This structure features protective groups that shield sensitive sites during the synthesis process, enabling selective reactions to occur. For example, protective groups at the 5' and N2 positions prevent unwanted side reactions, maintaining the integrity of the guanosine core during synthesis and modifications (Oka et al., 2004).

Chemical Reactions and Properties

The chemical properties of this modified guanosine allow for its incorporation into oligonucleotides through specific reactions. For instance, its protected form can undergo efficient coupling reactions in the solid-phase synthesis of DNA and RNA. The protecting groups can be removed under controlled conditions, revealing the reactive sites necessary for forming phosphodiester bonds with adjacent nucleotides (Arnold et al., 1991).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, are crucial for its utility in nucleotide synthesis. Its design ensures compatibility with the solvents and conditions typically used in oligonucleotide assembly processes. The dimethoxytrityl and dimethylaminomethylidene groups contribute to the compound's overall stability and solubility, facilitating its use in various synthetic environments (Guzaev, 1992).

Chemical Properties Analysis

The specific chemical properties of 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine, such as its reactivity with other nucleotide precursors, enable the controlled synthesis of oligonucleotides containing this modified base. Its reactivity is designed to allow for selective incorporation into oligonucleotides, providing a means to introduce specific modifications that can influence the properties of the resulting DNA or RNA strand (Mukobata et al., 2010).

Scientific Research Applications

Oligodeoxyribonucleotides Synthesis

5′-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3′-deoxyguanosine has been used in the automated synthesis of oligodeoxyribonucleotides. This compound serves as a critical synthon in the construction of oligodeoxyribonucleotides containing 30-40 bases, playing a key role in avoiding side reactions during phosphitylation processes (Točík, Arnold, & Smrt, 1987).

RNA Synthesis

The compound has also been utilized in the machine-assisted synthesis of biologically active RNA, particularly in the construction of specific RNA structures. Its modified derivatives have been implemented for the synthesis of microhelix Ala, demonstrating the compound's utility in RNA synthesis (Arnold, Smrt, Zajicek, Ott, Schiesswohl, & Sprinzl, 1991).

Modified Base Synthesis

Another application includes its use in the synthesis of DNA fragments containing modified bases, such as 7-hydro-8-oxo-2′-deoxyguanosine. This process involves the use of 5′-(4,4′-dimethoxytrityl) protected 3′-(2-cyanoethoxy)-N,N-diisopropylphosphoramidite of 7-hydro-8-oxo-2′-deoxy-guanosine, demonstrating the compound's versatility in modified nucleotide synthesis (Roelen, Saris, Brugghe, van den Elst, Westra, van der Marel, & van Boom, 1991).

Oligonucleotide Synthesis

Its derivatives have been used in the preparation of oligonucleotides, illustrating its role in nucleic acid chemistry. This includes the synthesis of a deoxyguanosine monophosphate rich propyl methacrylate oligomer through a modified phosphoramidite coupling method (Wilson, Fenati, Williams, & Ellis, 2018).

Antibody Preparation

Interestingly, antibodies have been raised to recognize the dimethoxytrityl group, which is used as a protective group in oligonucleotide synthesis. This showcases an immunological application of the compound in the production and control of synthetic oligonucleotides (Chersi, Romano, Evangelista, Mileo, & Falasca, 1991).

Future Directions

The compound is a highly potent and scientifically advanced antiviral medication . Its effectiveness in research of a diverse array of viral infections suggests potential for future directions in antiviral research .

properties

CAS RN

172361-60-3

Product Name

5/'-O-(DIMETHOXYTRITYL)-N2-(DIMETHYLAMINOMETHYLIDENE)-3/'-DEOXYGUANOSINE

Molecular Formula

C34H36N6O6

Molecular Weight

624.69

Origin of Product

United States

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